![molecular formula C21H20N4O2S2 B4938250 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 277756-55-5](/img/structure/B4938250.png)
6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Overview
Description
6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a thiophene ring, and a carbamoylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated dihydropyridine intermediate.
Addition of the Carbamoylmethylsulfanyl Group: The carbamoylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamoylmethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the cyano and carbamoylmethylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has potential applications as a pharmaceutical agent. Its dihydropyridine core is similar to that found in many calcium channel blockers, suggesting potential use in cardiovascular diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves its interaction with calcium channels, similar to other dihydropyridines. It may bind to the L-type calcium channels, inhibiting calcium influx and leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Biological Activity
The compound 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide belongs to the dihydropyridine class, which is known for its diverse biological activities, particularly in pharmacology. This specific compound features a complex structure that may contribute to its potential therapeutic properties, including interactions with calcium channels and various biological pathways.
Chemical Structure and Properties
The molecular structure of this compound includes a dihydropyridine ring, thiophene, and cyano groups. These functional groups suggest potential interactions with biological targets.
Key Structural Features:
- Dihydropyridine core
- Cyano group (-C≡N)
- Thiophene ring
- Carbamoylmethyl sulfanyl substituent
Dihydropyridines are primarily known as calcium channel blockers. The mechanism of action for this compound likely involves modulation of calcium channels, leading to vasodilation and reduced blood pressure. Additionally, it may exhibit agonistic or antagonistic effects on various biological pathways, influencing cardiovascular health and other physiological processes .
Biological Activities
Research indicates that compounds in the dihydropyridine class can exhibit several biological activities:
-
Anticancer Activity :
- A study on related compounds demonstrated significant anticancer activity against various cell lines, including HeLa (cervical carcinoma) and A549 (lung cancer) . The mechanism of action involved triggering a non-conventional cell death mechanism known as paraptosis.
- The compound's structural analogs have also shown promise in inhibiting cancer cell proliferation.
-
Cardiovascular Effects :
- As a calcium channel blocker, this compound may help manage hypertension by promoting vasodilation .
- Antioxidant Properties :
- Anticonvulsant and Analgesic Activities :
Research Findings
A comprehensive review of dihydropyridine derivatives has highlighted their significance as therapeutic agents. Key findings include:
- Structure-Activity Relationship (SAR) : Studies have established a correlation between specific structural features and biological activity, guiding the design of new compounds with enhanced efficacy .
- In Vivo Studies : In vivo assays have been conducted to evaluate the toxicity and therapeutic potential of these compounds. For instance, acute toxicity assessments in mice revealed that certain derivatives had favorable safety profiles even at high doses .
Data Table: Biological Activities of Related Dihydropyridine Compounds
Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Anticancer | HeLa | 5.0 | |
Compound B | Anticancer | A549 | 7.5 | |
Compound C | Anticonvulsant | N/A | N/A | |
Compound D | Analgesic | N/A | N/A |
Case Studies
Several studies have explored the biological activity of dihydropyridine derivatives:
- Study on Anticancer Activity :
-
Evaluation of Cardiovascular Effects :
- Clinical evaluations have shown that dihydropyridines effectively lower blood pressure in hypertensive patients due to their calcium channel blocking effects.
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-12-6-3-4-7-15(12)25-20(27)18-13(2)24-21(29-11-17(23)26)14(10-22)19(18)16-8-5-9-28-16/h3-9,19,24H,11H2,1-2H3,(H2,23,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVONFSZOMIOQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001107619 | |
Record name | 6-[(2-Amino-2-oxoethyl)thio]-5-cyano-1,4-dihydro-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001107619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277756-55-5 | |
Record name | 6-[(2-Amino-2-oxoethyl)thio]-5-cyano-1,4-dihydro-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=277756-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(2-Amino-2-oxoethyl)thio]-5-cyano-1,4-dihydro-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001107619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.